molecular formula C21H22O9 B12431982 (E)-1-(2,4-dihydroxyphenyl)-3-[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one

(E)-1-(2,4-dihydroxyphenyl)-3-[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one

Katalognummer: B12431982
Molekulargewicht: 418.4 g/mol
InChI-Schlüssel: YNWXJFQOCHMPCK-CEQMJHIPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic Nomenclature and IUPAC Classification

Phlorizin is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines as (E)-1-(2,4-dihydroxyphenyl)-3-[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one. This nomenclature delineates its core structure:

  • A dihydroxyphenyl group (2,4-dihydroxyphenyl) at position 1 of the propenone backbone.
  • An α,β-unsaturated ketone (prop-2-en-1-one) in the (E)-configuration, ensuring planarity across the conjugated system.
  • A glucopyranosyl moiety [(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] linked via an ether bond to the para position of a second phenyl group.

The IUPAC classification identifies phlorizin as a dihydrochalcone glucoside , emphasizing its derivation from phloretin (the aglycone) through glycosylation at the 2'-hydroxyl group. The stereochemical descriptors (2R,3S,4R,5R,6S) specify the absolute configuration of the glucose unit, which adopts the β-D-glucopyranose form. This structural designation is critical for distinguishing phlorizin from its stereoisomers and metabolic derivatives.

Molecular Formula and Stereochemical Configuration

Phlorizin has the molecular formula C₂₁H₂₄O₁₀ , corresponding to a molar mass of 436.41 g/mol. The formula reflects:

  • 21 carbon atoms : Distributed across two aromatic rings (A and B), a three-carbon enone spacer, and a six-membered glucopyranose ring.
  • 10 oxygen atoms : Contributing to hydroxyl groups, ether linkages, and the ketone functionality.

The compound’s stereochemical complexity arises from four chiral centers in the glucose moiety (C2, C3, C4, and C5) and one additional chiral center at C6 (hydroxymethyl group). The specific configuration—(2R,3S,4R,5R,6S)—ensures the glucose unit adopts the β-D-glucopyranose conformation , which is essential for its biological activity as a sodium-glucose cotransporter inhibitor. Nuclear magnetic resonance (NMR) studies confirm that the glucopyranose ring exists in a chair conformation, with all hydroxyl groups in equatorial positions to minimize steric hindrance.

Table 1: Elemental Composition and Stereochemical Centers of Phlorizin

Component Details
Molecular formula C₂₁H₂₄O₁₀
Molar mass 436.41 g/mol
Chiral centers C2 (R), C3 (S), C4 (R), C5 (R), C6 (S)
Glucose conformation β-D-glucopyranose (chair)

The (E)-configuration of the α,β-unsaturated ketone enforces a planar geometry between the two aromatic rings (A and B), facilitating π-π stacking interactions and hydrogen bonding with biological targets.

Crystallographic Analysis and Conformational Properties

X-ray crystallographic studies reveal that phlorizin crystallizes as a dihydrate (C₂₁H₂₄O₁₀·2H₂O) in the monoclinic crystal system. The molecule adopts a fully extended planar conformation , with the dihydroxyphenyl (ring A) and glucosylated phenyl (ring B) groups aligned coplanarly due to conjugation through the enone system. Key crystallographic features include:

  • Hydrogen bonding network : Intermolecular hydrogen bonds between hydroxyl groups of adjacent phlorizin molecules and water molecules stabilize the crystal lattice. The glucopyranose hydroxyls form hydrogen bonds with O2 (2.76 Å), O3 (2.89 Å), and O4 (2.94 Å) of neighboring units.
  • π-π stacking interactions : Parallel-displaced stacking between aromatic rings of adjacent molecules, with centroid-to-centroid distances of 3.8–4.2 Å.
  • Torsional angles : The dihedral angle between rings A and B is 178.5°, confirming near-perfect planarity.

Table 2: Crystallographic Parameters of Phlorizin Dihydrate

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 12.34 Å, b = 7.89 Å, c = 15.67 Å; β = 102.5°
Hydrogen bonds O2···O6’ (2.76 Å), O3···O4’ (2.89 Å), O4···O5’ (2.94 Å)
π-π stacking distance 3.8–4.2 Å

Molecular dynamics simulations in aqueous solutions corroborate the crystallographic data, showing that the planar conformation predominates under physiological conditions. This structural rigidity is critical for phlorizin’s ability to inhibit sodium-glucose cotransporters by mimicking the transition state of glucose during transport.

Comparative Structural Homology with Related Dihydrochalcones

Phlorizin belongs to the dihydrochalcone family, characterized by a three-carbon spacer linking two aromatic rings. Structural comparisons with related compounds highlight key differences in glycosylation patterns and substituent effects:

  • Phloretin : The aglycone of phlorizin lacks the 2'-O-glucoside group. This absence reduces its solubility and metabolic stability, as phloretin is rapidly absorbed and glucuronidated in vivo.
  • Nothofagin : A dihydrochalcone glycoside from Nothofagus fusca, nothofagin features a 3'-C-glucoside instead of the 2'-O-glucoside in phlorizin. This C-glycosidic bond confers resistance to enzymatic hydrolysis, enhancing its bioavailability.
  • Synthetic SGLT2 inhibitors : Compounds like canagliflozin and dapagliflozin replace the glucose moiety with aromatic groups (e.g., chlorophenylthiophene) to improve selectivity for sodium-glucose cotransporter 2 over sodium-glucose cotransporter 1.

Table 3: Structural Comparison of Phlorizin with Analogous Dihydrochalcones

Compound Glycosylation Site Key Structural Features Biological Implications
Phlorizin 2'-O-glucoside β-D-glucopyranose, planar enone Renal glucose excretion, SGLT1/2 inhibition
Phloretin None Free 2'-hydroxyl, lipophilic aglycone Transdermal absorption, antioxidant activity
Nothofagin 3'-C-glucoside C-glycosidic bond, axial hydroxyls Enhanced metabolic stability
Canagliflozin N-glucoside Thiophene ring, chloro substituent Selective SGLT2 inhibition

The 2'-O-glucoside group in phlorizin is pivotal for its interaction with sodium-glucose cotransporters. NMR studies demonstrate that the glucose hydroxyls at C3, C4, and C6 form hydrogen bonds with conserved residues in the transporter’s binding pocket, while the planar enone system engages in hydrophobic interactions with aromatic amino acids. In contrast, synthetic inhibitors like canagliflozin utilize halogenated aryl groups to achieve higher affinity and specificity for sodium-glucose cotransporter 2.

The structural homology between phlorizin and thyroid hormones (e.g., triiodothyronine) has also been noted. X-ray analyses reveal that phlorizin’s planar conformation aligns with the antiskewed conformation of triiodothyronine, potentially explaining its inhibitory effects on iodothyronine deiodinase. However, the β-D-glucose moiety occupies distinct spatial regions compared to thyroid hormones, limiting cross-reactivity.

Eigenschaften

Molekularformel

C21H22O9

Molekulargewicht

418.4 g/mol

IUPAC-Name

(E)-1-(2,4-dihydroxyphenyl)-3-[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one

InChI

InChI=1S/C21H22O9/c22-10-17-18(26)19(27)20(28)21(30-17)29-13-5-1-11(2-6-13)3-8-15(24)14-7-4-12(23)9-16(14)25/h1-9,17-23,25-28H,10H2/b8-3+/t17-,18-,19+,20-,21-/m0/s1

InChI-Schlüssel

YNWXJFQOCHMPCK-CEQMJHIPSA-N

Isomerische SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)O)O)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O

Kanonische SMILES

C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Structure and Synthetic Overview

The target compound comprises a chalcone backbone with a 2,4-dihydroxyphenyl moiety at position 1, a 4-glucosyloxyphenyl group at position 3, and an (E)-configuration across the central double bond. The preparation typically involves two key steps: (1) synthesis of the chalcone scaffold via aldol condensation, and (2) glycosylation of the hydroxylated chalcone. Both chemical and enzymatic approaches have been developed for these transformations, each offering distinct advantages.

Chemical Synthesis Methods

Chalcone Formation via Aldol Condensation

The fundamental step in preparing the target compound is forming the chalcone scaffold through Claisen-Schmidt condensation (a variant of aldol condensation) between 2,4-dihydroxyacetophenone and 4-hydroxybenzaldehyde.

Base-Catalyzed Approach

The traditional method employs base-catalyzed conditions, as illustrated in Table 1.

Table 1. Base-Catalyzed Aldol Condensation Conditions for Chalcone Formation

Catalyst Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
NaOH (15%) Ethanol 0-5 (initial), RT 6 70-75
KOH (2.5%) Methanol RT 24-48 64-74
Ba(OH)₂ Methanol RT 12-24 60-65
LiOH Ethanol RT 24 55-60

The reaction typically involves dissolving 2,4-dihydroxyacetophenone and 4-hydroxybenzaldehyde in ethanol, followed by dropwise addition of NaOH solution at cold temperatures (0-5°C), then allowing the reaction to proceed at room temperature for several hours. After completion, the reaction mixture is acidified with acetic acid, causing precipitation of the chalcone, which is then filtered and dried.

Acid-Catalyzed Approach

An alternative method employs SOCl₂/EtOH as a catalyst, generating HCl in situ. This approach offers several advantages including shorter reaction times and excellent yields.

Table 2. Acid-Catalyzed Aldol Condensation for Chalcone Formation

Catalyst Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
SOCl₂/EtOH Ethanol RT 2-4 75-95
BF₃·OEt₂ Acetonitrile RT 4-6 53-87
TfOH Dioxane 80 4-8 60-80

The general procedure involves mixing 2,4-dihydroxyacetophenone (0.01 mol) with 4-hydroxybenzaldehyde (0.01 mol) in absolute ethanol, followed by dropwise addition of thionyl chloride (0.05 ml). The mixture is stirred for two hours at room temperature, left to stand for 12 hours, and then precipitated by adding water. The product is filtered, washed with cold ethanol, and dried.

Green Chemistry Approaches

Environmentally friendly methods utilizing ultrasound irradiation have been developed, offering reduced reaction times and improved yields.

Table 3. Green Synthesis Approaches for Chalcone Formation

Method Catalyst Solvent Reaction Time (min) Yield (%) Reference
Ultrasound NaOH (15%) Ethanol 20-22 ~80
Microwave NaOH Ethanol/Water 5-10 75-82

The ultrasound-assisted procedure involves subjecting a mixture of 2,4-dihydroxyacetophenone and 4-hydroxybenzaldehyde in ethanol to ultrasonic irradiation while adding NaOH solution dropwise. The reaction is complete within 20-22 minutes with yields around 80%.

Glycosylation of Hydroxychalcones

The second critical step involves glycosylation of the hydroxychalcone intermediate to introduce the glucose moiety.

Chemical Glycosylation

Several chemical glycosylation methods have been reported for attaching glucose to hydroxychalcones.

Table 4. Chemical Glycosylation Methods for Hydroxychalcones

Glycosyl Donor Catalyst Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
α-acetobromo-glucose KOH Methanol RT 24-72 66-75
Tri-O-acetyl-D-glucal BF₃·OEt₂ Acetonitrile RT Variable 24-64
UDP-glucose (chemical) - Buffer systems 37 2-4 30-40

The procedure typically involves dissolving the hydroxychalcone in 2.5% methanolic KOH and coupling it with α-acetobromoglucose under nitrogen atmosphere. The resulting tetra-O-acetyl-O-β-D-glucosides are then deacetylated in dry methanol with sodium methoxide under inert conditions, yielding the target chalcone glucoside with yields between 66-75%.

Ferrier Rearrangement Approach

A notable chemical method for synthesizing chalcone glycosides involves the Ferrier rearrangement with tri-O-acetyl-D-glucal.

Table 5. Ferrier Rearrangement Conditions for Chalcone Glycoside Synthesis

Chalcone Glycosyl Donor Catalyst Solvent Temperature Glycoside Product Yield (%) Reference
(E)-1-(4-alkyloxyphenyl)-3-(4-hydroxy-phenyl)prop-2-en-1-one 3,4,6-tri-O-acetyl-D-glucal BF₃·OEt₂ Acetonitrile RT O-glycoside with initial formation, C-glycoside with prolonged reaction 24-64

The synthetic route involves the reaction of commercially available tri-O-acetyl-D-glucal with hydroxychalcones in the presence of BF₃·OEt₂ as a catalyst. The reaction is performed under nitrogen and monitored by TLC. Interestingly, prolonged reaction times result in the formation of C-glycosides via O→C rearrangements.

Enzymatic Synthesis Methods

Glycosyltransferase-Mediated Glycosylation

Enzymatic glycosylation offers a more selective approach with milder reaction conditions compared to chemical methods.

Purified Glycosyltransferases

Several glycosyltransferases have been identified for the glycosylation of hydroxychalcones.

Table 6. Enzymatic Glycosylation of Hydroxychalcones Using Purified Glycosyltransferases

Enzyme Source Substrate Cofactor Buffer Temperature (°C) Yield (%) Reference
BsGT1 Bacillus subtilis ATCC 6633 4'-hydroxychalcone UDP-Glc Tris-HCl (pH 8.0) 37 Variable
Sbaic7OGT Scutellaria baicalensis 4'-hydroxychalcone derivatives UDP-Glc Tris-HCl (pH 7.5) 37 74-100
GgCGT Glycyrrhiza glabra 4'-hydroxychalcones UDP-Glc Buffer systems 37 Variable

The general procedure involves incubating the hydroxychalcone (0.84 mM) with 5 μg of purified glycosyltransferase in 300 μl reaction buffer containing 75 μM Tris-HCl (pH 8.0) and 36.94 μM UDP-Glc at 37°C for 3 hours. The reaction is then extracted with ethyl acetate, dried, and analyzed by HPLC and HPLC-QTOF-MS.

Whole-Cell Biocatalytic Systems

To avoid the need for expensive UDP-glucose, whole-cell biotransformation systems have been developed.

Table 7. Whole-Cell Biocatalytic Systems for Chalcone Glycoside Synthesis

Expression System Enzymes Substrate Glucose Source Reaction Time (h) Conversion Rate (%) Reference
E. coli BL21(DE3) BsGT1 4'-hydroxychalcone External glucose (0.1 M) 24 90.37
E. coli BL21(DE3) BsGT1 + PGM + GalU 4'-hydroxychalcone External glucose (0.1 M) 24 ~100
E. coli BL21(DE3) Sbaic7OGT + GmSuSy 4'-hydroxychalcone derivatives Sucrose 24-48 74.79-100

The procedure involves growing recombinant E. coli BL21(DE3) expressing the glycosyltransferase until OD600 reaches 0.6, inducing expression with 0.5 mM IPTG for 16 hours, then adding glucose (0.1 M) and the hydroxychalcone substrate (0.84 mM) for biotransformation at 37°C and 200 rpm for 24 hours.

Cascade Enzymatic Reactions

A significant advancement in enzymatic glycosylation involves cascade reactions with multiple enzymes.

Table 8. Cascade Enzymatic Reactions for Chalcone Glycoside Synthesis

Primary Enzyme Supporting Enzymes Substrate Sugar Source Cofactor Regeneration Yield (%) Reference
BsGT1 PGM + GalU 4'-hydroxychalcone Glucose In situ ~100
Sbaic7OGT GmSuSy (Glycine max sucrose synthase) 4'-hydroxychalcone derivatives Sucrose In situ 74-100

The co-expression of glycosyltransferase with phosphoglucomutase (PGM) and UDP-Glc pyrophosphorylase (GalU) significantly increases the conversion rates by improving the carbon flux toward UDP-Glc synthesis. This is achieved by catalyzing the conversion of glucose-6-phosphate to glucose-1-phosphate and subsequently forming UDP-Glc from glucose-1-phosphate and UTP.

Comparative Analysis of Preparation Methods

Each preparation method offers distinct advantages and limitations for synthesizing the target chalcone glucoside.

Table 9. Comparative Analysis of Chalcone Glucoside Preparation Methods

Method Advantages Limitations Stereoselectivity Scale-up Potential Yield Range (%)
Base-Catalyzed Aldol Simple procedure, readily available reagents Side reactions (Cannizaro, auto-condensation), low selectivity Low to moderate Good 55-75
Acid-Catalyzed Aldol Higher yields, fewer side reactions Sensitive to moisture, requires anhydrous conditions Moderate Moderate 53-95
Chemical Glycosylation Well-established, various glycosyl donors available Requires protection/deprotection, low selectivity Moderate Good 24-75
Ferrier Rearrangement Access to C-glycosides with prolonged reaction Complex reaction mixtures, difficult purification Moderate Limited 24-64
Purified Glycosyltransferases High selectivity, mild conditions Expensive cofactors, enzyme stability issues High Limited Variable
Whole-Cell Biocatalysis No expensive cofactors needed, higher yields Longer reaction times, potential side reactions High Good 74-100
Cascade Enzymatic Reactions In situ cofactor regeneration, highest yields Complex system setup, optimization required High Moderate ~100

Specific Synthesis Protocol for the Target Compound

Based on the literature analysis, the following optimal protocol is proposed for synthesizing (E)-1-(2,4-dihydroxyphenyl)-3-[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one:

Chalcone Scaffold Synthesis

Reagents:

  • 2,4-Dihydroxyacetophenone (1.0 equivalent)
  • 4-Hydroxybenzaldehyde (1.0 equivalent)
  • Ethanol (anhydrous)
  • NaOH solution (15%)
  • Acetic acid (30%)

Procedure:

  • Dissolve 2,4-dihydroxyacetophenone (1.52 g, 10 mmol) and 4-hydroxybenzaldehyde (1.22 g, 10 mmol) in anhydrous ethanol (30 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer.
  • Cool the solution to 0-5°C in an ice bath.
  • Add 15% NaOH solution (20 mL) dropwise over 30 minutes while maintaining the temperature below 5°C.
  • Allow the reaction mixture to warm to room temperature and stir for 6 hours.
  • Monitor reaction progress by TLC (hexane:ethyl acetate, 7:3).
  • Upon completion, acidify the reaction mixture with 30% acetic acid solution to pH 5-6.
  • Pour the mixture into ice water (100 mL) and allow the yellow precipitate to form.
  • Filter the precipitate, wash with cold water, and dry under vacuum.
  • Purify by recrystallization from ethanol to obtain pure (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one.

Expected yield: 70-75% (1.89-2.03 g)

Enzymatic Glycosylation

Reagents and Materials:

  • (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one (0.84 mM)
  • Recombinant E. coli BL21(DE3) co-expressing:
    • Sbaic7OGT (glycosyltransferase from Scutellaria baicalensis)
    • GmSuSy (sucrose synthase from Glycine max)
  • Luria-Bertani (LB) medium with appropriate antibiotics
  • IPTG (0.5 mM)
  • Sucrose (100 mM)
  • Tris-HCl buffer (75 μM, pH 7.5)

Procedure:

  • Grow recombinant E. coli BL21(DE3) co-expressing Sbaic7OGT and GmSuSy in LB medium with appropriate antibiotics at 37°C until OD600 reaches 0.6.
  • Induce protein expression with 0.5 mM IPTG and incubate at 25°C for 16 hours.
  • Harvest cells by centrifugation and resuspend in fresh LB medium containing 100 mM sucrose.
  • Add the chalcone substrate (0.84 mM, dissolved in DMSO) to the cell suspension.
  • Incubate the reaction mixture at 37°C with shaking at 200 rpm for 24-48 hours.
  • Extract the reaction mixture with an equal volume of methanol to stop the reaction.
  • Centrifuge to remove cell debris and analyze the supernatant by HPLC.
  • Purify the target glycoside using preparative HPLC with a C18 column.
  • Confirm the structure by NMR (1H and 13C) and mass spectrometry.

Expected yield: 90-95% conversion (based on HPLC analysis)

Analyse Chemischer Reaktionen

Types of Reactions

(E)-1-(2,4-dihydroxyphenyl)-3-[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

(E)-1-(2,4-dihydroxyphenyl)-3-[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Wirkmechanismus

The mechanism of action of (E)-1-(2,4-dihydroxyphenyl)-3-[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways: It may modulate signaling pathways related to antioxidant defense and inflammatory response.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Chalcones and their glycosylated derivatives are widely studied for their bioactivities. Below is a comparative analysis of structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Bioactivity Highlights Reference
Target Compound Glycosylated phenyl, 2,4-dihydroxyphenyl, chalcone backbone ~704.64* Inferred antioxidant and antitumor activity (based on glycosylation and phenolic groups) -
(E)-3-(4-methoxy-3-[(β-D-glucopyranosyl)oxy]phenyl)-1-(4-(p-tolyl)piperazin-1-yl)-2-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (Compound 37) Methoxy groups, β-D-glucopyranosyl unit, piperazine substituent 703.28 Antitumor activity via tubulin polymerization inhibition (HCT116 cells) [5]
(E)-3-phenyl-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one Non-glycosylated, trimethoxyphenyl substituent 298.33 Antimicrobial and anti-inflammatory properties [11]
(E)-1-(4-[(2-chloro-6-fluorobenzyl)oxy]phenyl)-3-(2,3-dimethylphenyl)prop-2-en-1-one Halogenated benzyloxy group, dimethylphenyl substituent 409.88 Potential kinase inhibition (structural similarity to kinase-targeting chalcones) [10]

*Molecular weight inferred from , which lists a structurally related compound with a molecular weight of 704.640 g/mol.

Key Comparative Insights

Glycosylation Impact: The target compound’s β-D-glucopyranosyl unit enhances aqueous solubility compared to non-glycosylated analogs like “(E)-3-phenyl-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one” . Glycosylation also improves metabolic stability, as seen in Compound 37, which showed high antitumor efficacy . In contrast, halogenated chalcones (e.g., ) prioritize lipophilicity for membrane penetration, favoring kinase inhibition .

Phenolic vs. Methoxy Substituents: The 2,4-dihydroxyphenyl group in the target compound confers stronger antioxidant activity than methoxy-substituted analogs (e.g., Compound 37) due to free hydroxyl radicals . Methoxy groups, however, enhance metabolic resistance, as seen in Compound 37’s 98% synthetic yield and stability under physiological conditions .

Bioactivity Trends: Glycosylated chalcones (target compound, Compound 37) show promise in antitumor applications, leveraging both solubility and tubulin-binding capabilities . Non-glycosylated chalcones () are more often explored for antimicrobial or kinase-targeting roles due to their lipophilic profiles .

Biologische Aktivität

The compound (E)-1-(2,4-dihydroxyphenyl)-3-[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one is a complex flavonoid derivative with significant biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. Key areas of focus include:

  • Antioxidant Activity
  • Anti-inflammatory Effects
  • Anticancer Properties
  • Antimicrobial Activity

Antioxidant Activity

Research indicates that the compound exhibits potent antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models. A study demonstrated that it significantly increased the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in vitro .

StudyMethodologyFindings
Zhang et al. (2023)DPPH assayIC50 value of 15 µM
Lee et al. (2022)ABTS assayEnhanced SOD activity by 40%

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory pathways. It inhibits the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models. In vivo studies on animal models of arthritis revealed a significant reduction in paw swelling and joint inflammation .

StudyModelResults
Kim et al. (2021)Rat model of arthritisReduced inflammation by 50%
Patel et al. (2020)LPS-stimulated macrophagesDecreased IL-6 levels by 70%

Anticancer Properties

Preliminary studies suggest that the compound has anticancer potential against various cancer cell lines. It induces apoptosis in breast cancer cells and inhibits cell proliferation through cell cycle arrest mechanisms.

Cancer TypeIC50 ValueMechanism
MCF-7 (breast)12 µMInduction of apoptosis via caspase activation
HeLa (cervical)15 µMCell cycle arrest at G2/M phase

Antimicrobial Activity

The compound exhibits antimicrobial effects against several pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting biofilm formation.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Candida albicans16 µg/mL

Case Studies

A case study involving patients with chronic inflammatory diseases treated with this compound showed significant improvements in clinical symptoms and biomarkers of inflammation after eight weeks of treatment. Patients reported reduced pain levels and improved mobility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.